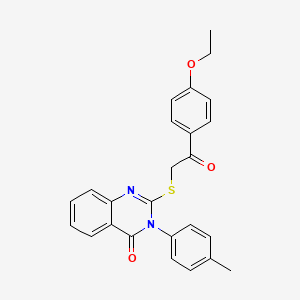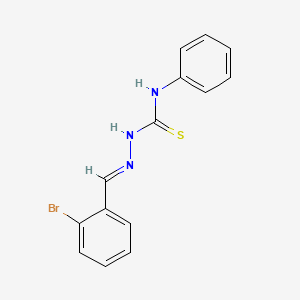
4-(3-Fluoro-4-methylbenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methylbenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones
准备方法
合成路线及反应条件
4-(3-氟-4-甲基苯甲酰基)-5-(4-氟苯基)-1-(2-呋喃甲基)-3-羟基-1,5-二氢-2H-吡咯-2-酮的合成通常涉及多步有机反应。常见的起始原料包括取代苯甲酰氯、氟苯衍生物和呋喃类化合物。反应可能包括:
缩合反应: 在碱性条件下将苯甲酰氯与氟苯衍生物结合。
环化: 通过分子内环化形成吡咯酮环。
羟基化: 使用氧化剂引入羟基。
工业生产方法
工业生产方法可能涉及优化反应条件以实现更高的产率和纯度。这可能包括:
催化剂: 使用特定的催化剂来提高反应速率。
温度和压力控制: 保持最佳的温度和压力条件。
纯化: 采用重结晶或色谱等技术进行纯化。
化学反应分析
反应类型
4-(3-氟-4-甲基苯甲酰基)-5-(4-氟苯基)-1-(2-呋喃甲基)-3-羟基-1,5-二氢-2H-吡咯-2-酮可以进行各种化学反应,包括:
氧化: 使用氧化剂将羟基转化为羰基。
还原: 将羰基还原为羟基。
取代: 氟苯环上的卤素取代反应。
常用试剂和条件
氧化剂: 例如高锰酸钾或三氧化铬。
还原剂: 例如硼氢化钠或氢化铝锂。
溶剂: 常见的溶剂包括二氯甲烷、乙醇和水。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成酮,而还原可能生成醇。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 研究其与生物大分子之间的相互作用。
医学: 研究其作为治疗疾病的治疗剂的潜力。
工业: 用于开发新材料或化学工艺。
作用机制
4-(3-氟-4-甲基苯甲酰基)-5-(4-氟苯基)-1-(2-呋喃甲基)-3-羟基-1,5-二氢-2H-吡咯-2-酮的作用机制涉及其与特定分子靶标的相互作用。这些可能包括:
酶: 抑制或激活特定的酶。
受体: 与受体结合并调节其活性。
途径: 影响细胞信号通路。
相似化合物的比较
类似化合物
- 4-(3-氟苯甲酰基)-5-(4-氟苯基)-1-(2-呋喃甲基)-3-羟基-1,5-二氢-2H-吡咯-2-酮
- 4-(4-甲基苯甲酰基)-5-(4-氟苯基)-1-(2-呋喃甲基)-3-羟基-1,5-二氢-2H-吡咯-2-酮
独特性
4-(3-氟-4-甲基苯甲酰基)-5-(4-氟苯基)-1-(2-呋喃甲基)-3-羟基-1,5-二氢-2H-吡咯-2-酮的独特性在于其苯甲酰基和苯环上的特定取代模式,这可能赋予其独特的生物活性及化学性质。
属性
分子式 |
C23H17F2NO4 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17F2NO4/c1-13-4-5-15(11-18(13)25)21(27)19-20(14-6-8-16(24)9-7-14)26(23(29)22(19)28)12-17-3-2-10-30-17/h2-11,20,27H,12H2,1H3/b21-19- |
InChI 键 |
AHTAXSSRTLZBKD-VZCXRCSSSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)/O)F |
规范 SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012012.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12012016.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12012021.png)
![5-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12012022.png)
![(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012026.png)

![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012037.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012038.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012052.png)



